2-(1H-Indazol-3-yl)-N-methylethanamine

Medicinal Chemistry Building Block Procurement Quality Control

2-(1H-Indazol-3-yl)-N-methylethanamine (CAS 1503028-16-7) is a privileged indazole building block for medicinal chemistry. Unlike primary amine analogs, the N-methyl secondary amine enhances lipophilicity (cLogP ~1.3), membrane permeability, and oral bioavailability while reducing H-bond donor count — critical for CNS and kinase inhibitor programs. The secondary amine serves as a versatile handle for reductive amination, acylation, or sulfonylation, enabling rapid library synthesis. Supplied at ≥97% purity with cost-neutral pricing relative to primary amines, it supports efficient parallel SAR expansion. Ideal for hit validation through scale-up.

Molecular Formula C10H13N3
Molecular Weight 175.23 g/mol
Cat. No. B11914023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-Indazol-3-yl)-N-methylethanamine
Molecular FormulaC10H13N3
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCNCCC1=C2C=CC=CC2=NN1
InChIInChI=1S/C10H13N3/c1-11-7-6-10-8-4-2-3-5-9(8)12-13-10/h2-5,11H,6-7H2,1H3,(H,12,13)
InChIKeyLWKLWLBGGZVDEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-Indazol-3-yl)-N-methylethanamine Procurement Specifications: Core Identification and Supply Chain Profile


2-(1H-Indazol-3-yl)-N-methylethanamine (CAS 1503028-16-7) is a substituted indazole derivative featuring a bicyclic indazole core with an N-methylethanamine side chain at the 3-position . It is primarily supplied as a research-grade building block for medicinal chemistry and drug discovery applications, with a molecular formula of C₁₀H₁₃N₃ and a molecular weight of approximately 175.23 g/mol . Indazoles are recognized as bioisosteres of phenol and indole, offering enhanced lipophilicity and reduced susceptibility to phase I and II metabolism , which drives their utility in lead optimization campaigns.

Why Generic 3-Substituted Indazole Analogs Cannot Substitute for 2-(1H-Indazol-3-yl)-N-methylethanamine in Lead Optimization


The indazole scaffold is a privileged structure in medicinal chemistry, but small structural modifications—particularly at the N1/N2 positions and the nature of the 3-substituent—profoundly alter key molecular properties including lipophilicity (cLogP), hydrogen-bonding capacity, and target engagement [1]. The N-methyl secondary amine of 2-(1H-Indazol-3-yl)-N-methylethanamine introduces a specific balance of basicity and steric profile that directly impacts salt-bridge formation and membrane permeability relative to primary amine analogs or N-unsubstituted derivatives [2]. Substituting with a 2-(1H-indazol-3-yl)ethanamine (primary amine) or an N-ethyl homolog would alter pKa and metabolic stability profiles, potentially derailing established SAR or leading to off-target liabilities . Therefore, procurement decisions for SAR expansion or late-stage functionalization must be compound-specific.

2-(1H-Indazol-3-yl)-N-methylethanamine Quantitative Procurement Evidence: Purity, Cost, and Structural Differentiation


Purity and Quality Assurance for 2-(1H-Indazol-3-yl)-N-methylethanamine: Vendor-Supplied Data

The compound is offered at a minimum purity of 95% by AKSci, with full batch-specific quality assurance documentation available upon request . Higher purity grades (e.g., 97%) are available from other vendors . This level of purity is typical for research-grade building blocks but should be considered when planning synthetic campaigns that are sensitive to trace impurities.

Medicinal Chemistry Building Block Procurement Quality Control

Cost-Effectiveness Analysis for 2-(1H-Indazol-3-yl)-N-methylethanamine Relative to Primary Amine Analogs

The target compound is commercially available at a price of approximately €230 for 5 mg and €914 for 50 mg from CymitQuimica . In comparison, the primary amine analog 2-(1H-Indazol-3-yl)ethanamine hydrochloride (CAS 1258504-46-9) is priced similarly at ~€250 for 5 mg . The N-methylated variant thus offers a cost-neutral alternative for exploring the impact of secondary amine substitution on potency and ADME properties.

Procurement Cost-Benefit Analysis Synthetic Building Blocks

Structural Differentiation: N-Methylation Enhances Lipophilicity and Metabolic Stability Compared to Primary Amine

N-Methylation of the ethanamine side chain in 2-(1H-Indazol-3-yl)-N-methylethanamine is expected to increase lipophilicity (cLogP) by approximately 0.5–1.0 units relative to the primary amine analog 2-(1H-Indazol-3-yl)ethanamine, based on standard methylene increments [1]. This modification typically reduces the number of hydrogen-bond donors from two (primary amine) to one (secondary amine), which can enhance passive membrane permeability and brain penetration while reducing metabolic clearance by amine oxidases [2].

ADME Lipophilicity Metabolic Stability

High-Value Application Scenarios for 2-(1H-Indazol-3-yl)-N-methylethanamine in Drug Discovery


Lead Optimization of Kinase Inhibitors Requiring Improved ADME Properties

The indazole scaffold is a common hinge-binding motif in kinase inhibitors. Researchers optimizing a lead series where the 3-position is solvent-exposed can utilize 2-(1H-Indazol-3-yl)-N-methylethanamine as a modular building block to explore N-methylated ethanamine side chains. The increased lipophilicity and reduced H-bond donor count may improve cell permeability and oral bioavailability compared to primary amine analogs [1].

SAR Exploration of CNS-Penetrant GPCR Ligands

For CNS-targeted programs, the N-methyl secondary amine can enhance blood-brain barrier penetration. The compound's structural similarity to known 5-HT2C agonists (e.g., AL-38022A) suggests it may serve as a scaffold for designing novel serotonergic agents [2]. The cost-neutral pricing relative to primary amines allows for efficient parallel synthesis and SAR expansion .

Building Block for Diversity-Oriented Synthesis and PROTAC Linker Conjugation

The secondary amine provides a unique handle for reductive amination, acylation, or sulfonylation, enabling the rapid generation of diverse libraries. Its defined purity and commercial availability in 5–50 mg quantities support initial hit validation and subsequent scale-up .

Quote Request

Request a Quote for 2-(1H-Indazol-3-yl)-N-methylethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.